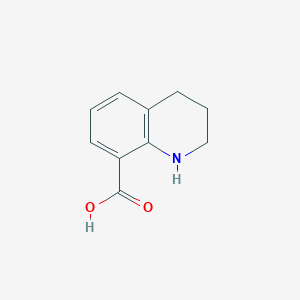
1,2,3,4-Tetrahydrochinolin-8-carbonsäure
Übersicht
Beschreibung
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Alkaloid-Derivat
1,2,3,4-Tetrahydrochinolin-8-carbonsäure ist ein Derivat von Alkaloiden . Alkaloide sind stickstoffhaltige sekundäre Stoffwechselprodukte, die heterocyclische Derivate von Aminosäuren sind oder durch den Transaminierungsprozess entstehen . Sie kommen in der Natur vor und besitzen einzigartige biologische Eigenschaften .
Zwischenprodukt für die Synthese
Diese Verbindung wird häufig als praktischer polyfunktioneller Synthesebaustein verwendet . Sie ist vielversprechend als Zwischenprodukt für die Synthese verschiedener Verbindungen .
Biologische Aktivitäten
This compound und ihre Analoga üben vielfältige biologische Aktivitäten gegen verschiedene infektiöse Krankheitserreger und neurodegenerative Erkrankungen aus . Dies hat in der wissenschaftlichen Gemeinschaft viel Aufmerksamkeit erregt .
Pharmazeutisches Mittel
Der 1,2,3,4-Tetrahydrochinolinkern ist eine weit verbreitete Kernstruktur in einer Vielzahl synthetischer Pharmazeutika . Beispielsweise haben Nicainoprol, ein Antiarrhythmikum, und Virantmycin, ein antivirales Antibiotikum, das auch antifungale Aktivität besitzt, diese Kernstruktur .
Antioxidans und Korrosionsinhibitor
1,2,3,4-Tetrahydrochinolin wird als Antioxidans und Korrosionsinhibitor verwendet . Es ist ein aktiver Bestandteil in verschiedenen Farbstoffen .
Studien zur Struktur-Aktivitäts-Beziehung (SAR)
Die Verbindung wird in SAR-Studien verwendet, um die Beziehung zwischen der chemischen oder 3D-Struktur eines Moleküls und seiner biologischen Aktivität zu verstehen . Dies hilft bei der Entwicklung neuer Analoga mit potenter biologischer Aktivität .
Safety and Hazards
Wirkmechanismus
Target of Action
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is a derivative of tetrahydroisoquinolines (THIQ), which are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
Thiq derivatives are known to interact with their targets, leading to changes that result in their biological activity .
Biochemical Pathways
Thiq derivatives are known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiq derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Biochemische Analyse
Biochemical Properties
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as acetylcholinesterase and butyrylcholinesterase, which are crucial for neurotransmission. The interaction with these enzymes can lead to inhibition, affecting the breakdown of neurotransmitters like acetylcholine. Additionally, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid has been shown to interact with carbonic anhydrase isoenzymes I and II, which are involved in maintaining acid-base balance in tissues .
Cellular Effects
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to affect cell signaling pathways by modulating the activity of enzymes and receptors involved in these pathways. For instance, it can inhibit the activity of acetylcholinesterase, leading to increased levels of acetylcholine and enhanced cholinergic signaling. Additionally, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby affecting the expression of genes involved in cellular metabolism and other critical functions .
Molecular Mechanism
The molecular mechanism of action of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid involves its binding interactions with various biomolecules. This compound can bind to the active sites of enzymes such as acetylcholinesterase and butyrylcholinesterase, leading to their inhibition. This inhibition prevents the breakdown of acetylcholine, resulting in increased neurotransmitter levels and prolonged cholinergic signaling. Furthermore, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can interact with carbonic anhydrase isoenzymes, affecting their catalytic activity and influencing acid-base balance in tissues .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term exposure to 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid in in vitro or in vivo studies has demonstrated potential effects on cellular function, including changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid vary with different dosages in animal models. At low doses, this compound can enhance cholinergic signaling by inhibiting acetylcholinesterase, leading to improved cognitive function and memory. At high doses, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can exhibit toxic effects, including neurotoxicity and adverse effects on other organ systems. Threshold effects have been observed, where the compound’s beneficial effects are seen at lower doses, while toxic effects become prominent at higher doses .
Metabolic Pathways
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can affect metabolic flux by modulating the activity of key enzymes involved in neurotransmitter synthesis and degradation. For example, its interaction with acetylcholinesterase and butyrylcholinesterase can influence the levels of acetylcholine, thereby affecting cholinergic metabolism. Additionally, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can impact the levels of metabolites involved in acid-base balance through its interaction with carbonic anhydrase isoenzymes .
Transport and Distribution
The transport and distribution of 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, facilitating its entry into cells. Once inside the cells, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid can bind to proteins and other biomolecules, influencing its localization and accumulation. The distribution of this compound within tissues can affect its overall activity and function, with higher concentrations observed in tissues with abundant cholinergic activity .
Subcellular Localization
1,2,3,4-Tetrahydroquinoline-8-carboxylic acid exhibits specific subcellular localization, which can influence its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid may localize to the synaptic cleft in neurons, where it can interact with acetylcholinesterase and modulate neurotransmitter levels. Additionally, its localization within mitochondria or other organelles can affect cellular metabolism and energy production .
Eigenschaften
IUPAC Name |
1,2,3,4-tetrahydroquinoline-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-5-1-3-7-4-2-6-11-9(7)8/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTGFWDGFXPMCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C(=O)O)NC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382931 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34849-19-9 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-8-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[3-(Trifluoromethyl)phenyl]sulfonyl}-piperidine hydrochloride](/img/structure/B1304078.png)

![1-[4-Fluoro-2-(methylsulfonyl)phenyl]piperazine](/img/structure/B1304082.png)



![N-(4-chlorophenyl)-N'-[6-chloro-4-(trifluoromethyl)-2-pyridyl]urea](/img/structure/B1304092.png)

